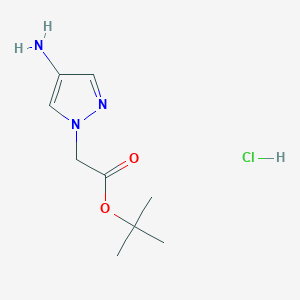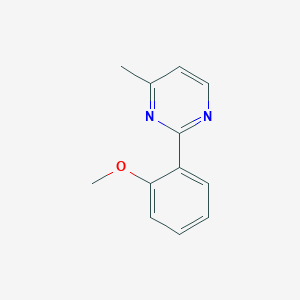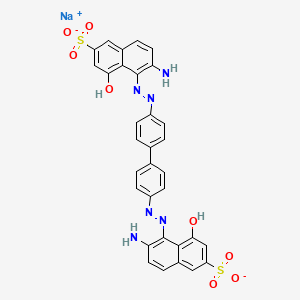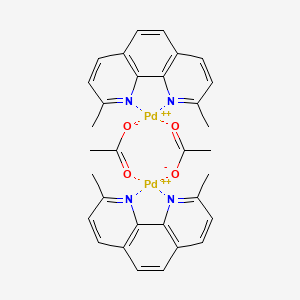
Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer is a coordination compound that features palladium as the central metal ion coordinated with 2,9-dimethyl-1,10-phenanthroline and acetate ligands. This compound is known for its distinctive dark orange color and is used in various chemical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer typically involves the reaction of palladium(II) acetate with 2,9-dimethyl-1,10-phenanthroline in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the palladium center .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer undergoes various chemical reactions, including:
Substitution Reactions: The acetate ligands can be substituted by other ligands such as halides or phosphines.
Oxidation and Reduction Reactions: The palladium center can undergo redox reactions, changing its oxidation state from Pd(II) to Pd(0) or Pd(IV).
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like halides (e.g., NaCl, KBr) or phosphines (e.g., triphenylphosphine) under mild conditions.
Redox Reactions: Often involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Substitution Reactions: Yield new palladium complexes with different ligands.
Redox Reactions: Produce palladium in different oxidation states, which can be isolated or further reacted.
Wissenschaftliche Forschungsanwendungen
Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including carbon-carbon coupling reactions and polymerization processes.
Biology: Investigated for its potential use in biological assays and as a probe for studying metal-ligand interactions in biological systems.
Medicine: Explored for its potential anticancer properties due to the cytotoxic effects of palladium complexes.
Wirkmechanismus
The mechanism by which Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer exerts its effects involves the coordination of the palladium center with various substrates. This coordination facilitates the activation of substrates, making them more reactive and enabling various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-Phenanthroline: A related ligand that forms complexes with various metal ions.
2,2’-Bipyridine: Another bidentate ligand similar to 1,10-phenanthroline, used in coordination chemistry.
Ferroin: A complex of iron with 1,10-phenanthroline, used as a redox indicator.
Uniqueness
Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer is unique due to the presence of both acetate and 2,9-dimethyl-1,10-phenanthroline ligands, which confer specific reactivity and stability to the complex. This combination of ligands is not commonly found in other palladium complexes, making it particularly valuable for certain catalytic and research applications .
Eigenschaften
Molekularformel |
C32H30N4O4Pd2+2 |
|---|---|
Molekulargewicht |
747.4 g/mol |
IUPAC-Name |
2,9-dimethyl-1,10-phenanthroline;palladium(2+);diacetate |
InChI |
InChI=1S/2C14H12N2.2C2H4O2.2Pd/c2*1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;2*1-2(3)4;;/h2*3-8H,1-2H3;2*1H3,(H,3,4);;/q;;;;2*+2/p-2 |
InChI-Schlüssel |
XNKIUDQGRLENPA-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC(=O)[O-].CC(=O)[O-].[Pd+2].[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


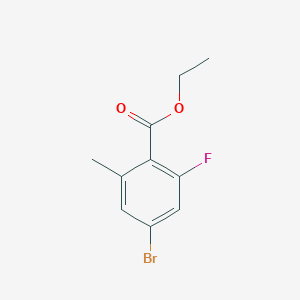
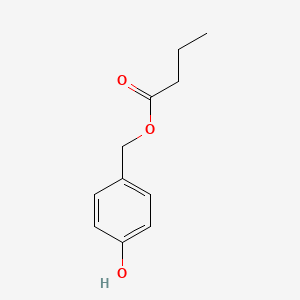
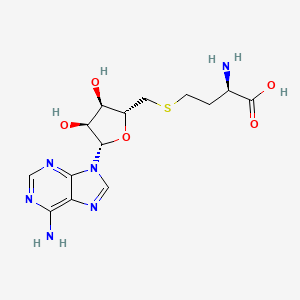
![2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15250740.png)
![2-((3aR,7S,7aS)-2-(tert-butoxycarbonyl)octahydropyrano[3,4-c]pyrrol-7-yl)acetic acid](/img/structure/B15250748.png)

![4,4'-Dichloro-2'-[(5,7-dichloro-9H-fluoren-2-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15250762.png)
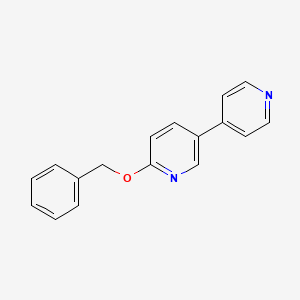

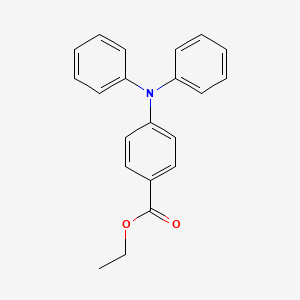
![1,4-Bis[2,6-di(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B15250789.png)
